2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

概要

説明

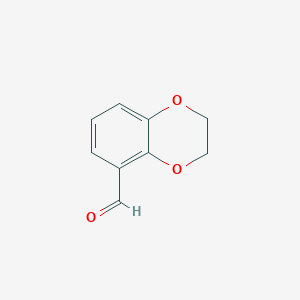

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is an organic compound with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol It is characterized by a benzodioxine ring structure with an aldehyde functional group at the 5-position

準備方法

The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde typically involves the alkylation of catechol derivatives followed by a ring-closing metathesis (RCM) strategy . The reaction conditions often require the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and efficiency .

化学反応の分析

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The benzodioxine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Synthetic Chemistry

1.1 Chemical Intermediate in Synthesis

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a key building block in the development of pharmaceuticals and agrochemicals. For instance, it can be converted into more complex molecules through reactions such as oxidation, reduction, and coupling reactions.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product Example | Reference |

|---|---|---|

| Oxidation | 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | |

| Reduction | 2-Hydroxy-1,4-benzodioxine | |

| Coupling | Various substituted benzodioxanes |

Medicinal Chemistry

2.1 Antimicrobial and Anticancer Properties

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxine compounds exhibit significant antimicrobial and anticancer activities. For example, studies have shown that certain derivatives can inhibit the growth of specific cancer cell lines and possess antibacterial properties against various pathogens. These findings suggest potential therapeutic applications in treating infections and cancer.

Case Study: Anticancer Activity

In a study published by Liu et al., derivatives of 2,3-dihydro-1,4-benzodioxine were synthesized and evaluated for their anticancer properties. The results demonstrated that specific modifications to the benzodioxine structure enhanced cytotoxicity against breast cancer cells (MCF-7) compared to standard chemotherapy agents .

Catalysis

3.1 Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis as a chiral auxiliary or ligand in catalytic processes. For instance, it has been incorporated into iridium-catalyzed hydrogenation reactions to produce enantiomerically enriched compounds. The selectivity achieved through these methods is crucial for developing pharmaceuticals where stereochemistry plays a vital role in efficacy.

Table 2: Catalytic Applications of this compound

| Catalyst Type | Application | Reference |

|---|---|---|

| Iridium Complex | Asymmetric hydrogenation | |

| Bidentate Phosphine | Enantioselective synthesis |

Material Science

4.1 Polymer Chemistry

The unique structure of 2,3-dihydro-1,4-benzodioxine derivatives has led to their exploration in polymer chemistry as monomers or cross-linking agents. Their incorporation into polymer matrices can enhance mechanical properties and thermal stability.

作用機序

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde can be compared with other similar compounds such as:

1,4-Benzodioxane: Similar in structure but lacks the aldehyde functional group.

2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide: Contains a carboxamide group instead of an aldehyde.

1,2-(Ethylenedioxy)benzene: Similar ring structure but different functional groups.

These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the aldehyde group.

生物活性

Overview

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (C9H8O3) is an organic compound with notable biological activity. Its structure includes a benzodioxine core, which is often associated with various pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

The primary target of this compound is the Poly (ADP-ribose) polymerase 1 (PARP1) enzyme. This enzyme plays a crucial role in DNA repair and cellular stress responses. The compound inhibits PARP1 activity, potentially leading to increased sensitivity of cancer cells to DNA-damaging agents.

Interaction with Biological Molecules

The compound may interact with various biomolecules, influencing cellular pathways related to metabolism and gene expression. Its effects are hypothesized to result from binding interactions that modify enzyme activities or gene transcription processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition properties of benzodioxine derivatives. For instance, compounds structurally related to this compound showed significant inhibition of α-amylase with IC50 values ranging from 0.68 µM to 0.85 µM . These findings suggest that the compound may also act as a potent α-amylase inhibitor.

In Vivo Studies

While research on in vivo effects specifically for this compound is sparse, studies on similar compounds indicate potential benefits in diabetic models. For example, a related compound demonstrated a reduction in blood glucose levels in streptozotocin-induced diabetic mice . This suggests that further exploration into the in vivo effects of this compound could yield promising results.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for various compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions, including oxidation of 2,3-dihydro-1,4-benzodioxine derivatives or formylation of the benzodioxine core. Key steps involve:

- Oxidation : Use of mild oxidizing agents (e.g., PCC or Swern oxidation) to convert alcohol precursors to aldehydes without over-oxidation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the aldehyde.

- Quality Control : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Formylation | DMF/POCl3, 0°C → RT | 65–70 | ≥95% |

| Oxidation | PCC in CH2Cl2, RT | 55–60 | ≥90% |

Q. How should researchers characterize this compound using analytical techniques?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Key peaks include δ 9.8–10.0 ppm (aldehyde proton), δ 6.7–7.2 ppm (aromatic protons), and δ 4.2–4.5 ppm (dioxane methylene protons) .

- 13C NMR : Aldehyde carbon at δ 190–195 ppm; dioxane carbons at δ 65–70 ppm.

- Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion [M+H]+ at m/z 165.1 .

- Elemental Analysis : Validate C (65.85%), H (4.91%), O (29.24%) with ≤0.3% deviation .

Q. What are the optimal storage conditions to maintain stability?

Methodological Answer:

- Store in amber glass bottles at –20°C under inert gas (N2 or Ar) to prevent oxidation and photodegradation .

- Avoid prolonged exposure to moisture: Use desiccants (silica gel) in storage containers.

Advanced Research Questions

Q. How can the reactivity of the aldehyde group be exploited for derivatization?

Methodological Answer: The aldehyde moiety undergoes nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., hydrazone formation). Example strategies:

- Schiff Base Formation : React with amines (e.g., aniline) in ethanol under reflux to generate imine derivatives .

- Reductive Amination : Use NaBH3CN or H2/Pd-C to stabilize intermediates for drug discovery .

Table 2: Common Derivatization Reactions

| Reaction Type | Reagents | Applications |

|---|---|---|

| Aldol Condensation | NaOH, ketones | Extended conjugation for optoelectronic materials |

| Hydrazone Synthesis | Hydrazines | Bioconjugation or sensor development |

Q. How can stereochemical ambiguities in derivatives be resolved?

Methodological Answer:

- NOESY NMR : Detect spatial proximity of protons to assign stereochemistry (e.g., cis vs. trans substituents) .

- Computational Modeling : Apply density functional theory (DFT) or molecular mechanics (e.g., modified Karplus equation) to predict coupling constants and validate NMR data .

Q. What computational approaches are effective for predicting biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to screen against receptors (e.g., angiotensin II receptor, PDB ID: 3R8A). Focus on hydrogen bonding and hydrophobic interactions with the aldehyde/aryl groups .

- MD Simulations : Assess binding stability (≥100 ns trajectories) and calculate binding free energies (MM-PBSA) .

Q. How should researchers address contradictions in spectral or activity data?

Methodological Answer:

- Multi-Technique Validation : Cross-verify NMR with X-ray crystallography (if crystals are obtainable) or IR spectroscopy.

- Batch Reproducibility : Test synthesis/purification protocols across ≥3 independent batches to rule out procedural artifacts .

- In Silico Corroboration : Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., CFM-ID) .

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXUCBAQZJITKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383528 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29668-43-7 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。